
N-(3,4-Diethoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing N-(3,4-Diethoxy-5-methylphenyl)acetamide involves the nucleophilic acyl substitution of an acyl chloride or anhydride with an amine. For instance, 3,4-diethoxy-5-methylaniline can react with acetyl chloride in the presence of a base such as pyridine to form the desired amide.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles. The nitrile group can be converted to an amide under controlled conditions using water and an acid or base catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic acyl substitution method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-Diethoxy-5-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(3,4-Diethoxy-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine: Preliminary studies suggest that this compound could have applications in drug development. Its structure allows for modifications that could enhance its efficacy and reduce side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,4-Diethoxy-5-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of diethoxy groups. It is used in similar applications but may exhibit different reactivity and bioactivity.
N-(3-Methylphenyl)acetamide: This compound lacks the ethoxy groups, which can significantly alter its chemical properties and applications.
Uniqueness: N-(3,4-Diethoxy-5-methylphenyl)acetamide is unique due to the presence of both diethoxy and methyl groups on the phenyl ring
Properties
CAS No. |
90257-12-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-5-16-12-8-11(14-10(4)15)7-9(3)13(12)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
APISWFLBNVXMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
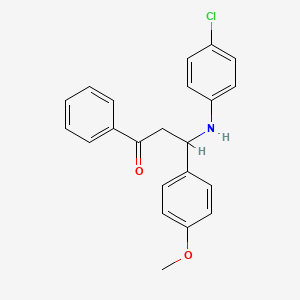
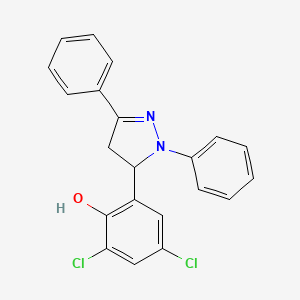
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
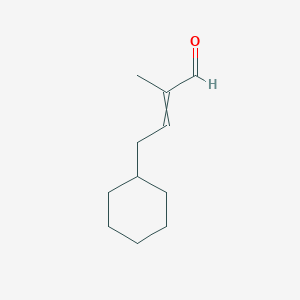
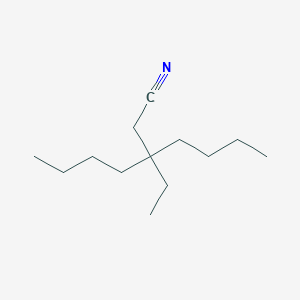
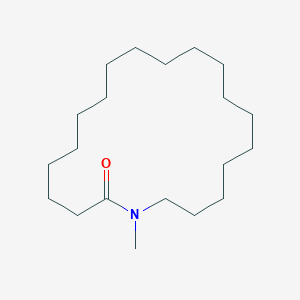

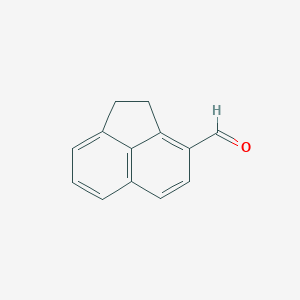

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
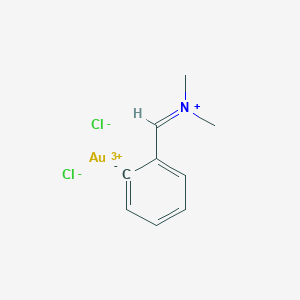
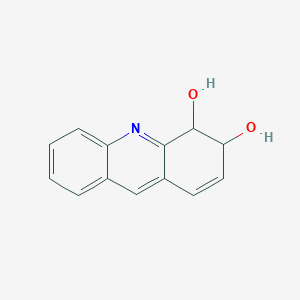
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
